molecular formula C9H8O5 B2368175 7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid CAS No. 160657-99-8

7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid

Cat. No. B2368175
Key on ui cas rn: 160657-99-8
M. Wt: 196.158
InChI Key: UHFWGCAZLOZOPK-UHFFFAOYSA-N
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Patent
US05420132

Procedure details

Under a nitrogen atmosphere, slowly add 75 mmol of a 10% aqueous sodium hydroxide solution to a solution of 2 g (7.5 mmol) of ethyl 7-acetoxy-2,3-dihydro-1,4-benzodioxin-2-carboxylate in 20 cm3 of methanol. Stir at room temperature for 6 hours and then, after concentrating under reduced pressure, acidify the mixture with a 2N hydrochloric acid solution. Extract with diethyl ether the acid which precipitates, then, after drying and concentration to dryness, wash the resulting acid with methylene chloride. 7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid is thereby obtained in a yield of 85%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 7-acetoxy-2,3-dihydro-1,4-benzodioxin-2-carboxylate
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C([O:6][C:7]1[CH:8]=[CH:9][C:10]2[O:15][CH2:14][CH:13]([C:16]([O:18]CC)=[O:17])[O:12][C:11]=2[CH:21]=1)(=O)C>CO>[OH:6][C:7]1[CH:8]=[CH:9][C:10]2[O:15][CH2:14][CH:13]([C:16]([OH:18])=[O:17])[O:12][C:11]=2[CH:21]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
ethyl 7-acetoxy-2,3-dihydro-1,4-benzodioxin-2-carboxylate
Quantity
2 g
Type
reactant
Smiles
C(C)(=O)OC=1C=CC2=C(OC(CO2)C(=O)OCC)C1
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir at room temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
after concentrating under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
Extract with diethyl ether the acid which
CUSTOM
Type
CUSTOM
Details
precipitates
CUSTOM
Type
CUSTOM
Details
after drying
CONCENTRATION
Type
CONCENTRATION
Details
concentration to dryness
WASH
Type
WASH
Details
wash the resulting acid with methylene chloride

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
OC=1C=CC2=C(OC(CO2)C(=O)O)C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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